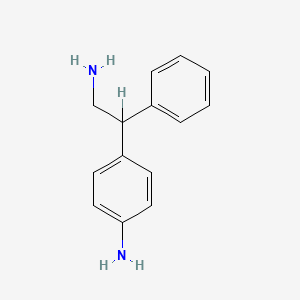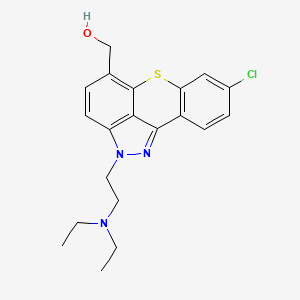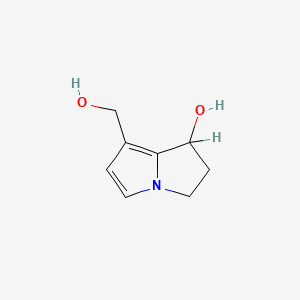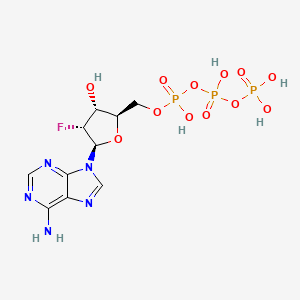
2'-Deoxy-2'-fluoroadenosine triphosphate
Overview
Description
2’-Deoxy-2’-fluoroadenosine-5’-triphosphate is a pivotal compound in the biomedical sector. It exhibits extensive utility as a substrate for diverse enzymes implicated in DNA synthesis and repair . It is a fluorinated analog of ATP, the pivotal energy substrate for cellular metabolism . It acts as an inhibitor of E. coli RNA polymerase and is also an analog of adenosine triphosphate (ATP), which is needed for cellular energy production .
Molecular Structure Analysis
The molecular formula of 2’-Deoxy-2’-fluoroadenosine-5’-triphosphate is C10H15FNO12P3 . It is an analogue of adenosine-5’-O-triphosphate (ATP) in which the ribose 2’-hydroxyl group is replaced by fluorine .
Chemical Reactions Analysis
2’-Deoxy-2’-fluoroadenosine-5’-triphosphate is a competitive inhibitor of ATP. It inhibits the synthesis of RNA, DNA, and protein in cell culture at high concentrations . It was found to be incorporated into an acid-insoluble fraction at a rate less than 1% of that of ATP incorporation .
Physical And Chemical Properties Analysis
The molecular weight of 2’-Deoxy-2’-fluoroadenosine-5’-triphosphate is 453.15 (free acid) . The molecular formula is C10H12FN5O3 . The average mass is 269.232 Da and the monoisotopic mass is 269.092407 Da .
Scientific Research Applications
Substrate and Inhibitor Properties in RNA Synthesis
2'-Deoxy-2'-fluoroadenosine triphosphate (AfTP) has been studied for its effects on RNA synthesis. Specifically, it has been found to act as a strong, mixed-type inhibitor in the poly(dAT)-dependent reaction of Escherichia coli RNA polymerase, significantly impacting the synthesis of poly(AU) (Ishihama et al., 1980).
Polymerization and Properties in Nucleic Acids
2'-Deoxy-2'-fluoroadenosine has been transformed chemically to produce poly(2'-deoxy-2'-fluoroadenylic acid) [poly(Af)], which exhibits similar properties to poly(A) in terms of UV absorption spectra and CD profiles. This substance forms complexes with poly-(U) and poly(I), displaying specific thermal stability characteristics (Ikehara et al., 1978).
Antiviral Applications
In the context of hepatitis C virus (HCV) research, 2′-Deoxy-2′-fluorocytidine (FdC) and its triphosphate form have been identified as potent inhibitors of the HCV RNA replicon in cell cultures. This compound inhibits the NS5B polymerase of HCV, indicating its potential in antiviral applications (Stuyver et al., 2004).
Fluorescence Light-Up DNA Probes
2'-Deoxycytidine and its 5'-O-triphosphate bearing solvatochromic fluorophores have been synthesized for the development of DNA probes. These probes exhibit significant light-up and color change when interacting with proteins or lipids, demonstrating their potential in studying protein-DNA interactions (Güixens-Gallardo & Hocek, 2021).
Enzymatic Synthesis and NMR Studies
Enzymatic synthesis of 2-fluoroadenosine-5'-triphosphate and its incorporation into RNA have been achieved, with NMR studies indicating its ability to form base pairs in RNA. This showcases its utility as an NMR probe for studying RNA structures and interactions (Scott et al., 2004).
mRNA Translation Studies
Research on 2'-modified mRNA, including 2'-fluoro- and 2'-amino-2'-deoxynucleoside triphosphates, has shown that 2'-fluoro-2'-deoxy-adenosine-modified mRNA can successfully produce luciferase both in vitro and in vivo. This finding is significant for understanding mRNA translation and its potential applications in gene expression studies (Aurup et al., 1994).
Therapeutic and Drug Design Applications
In the realm of therapeutic applications, 2'-deoxy-2'-fluoro nucleotides have been evaluated for their safety when used in short interfering RNAs (siRNAs) conjugated to ligands for targeted delivery. The study found low and transient exposure to monomer metabolites and no significant impact on mitochondria or accumulation of monomers, supporting their safe use in the design of stabilized therapeutic siRNAs (Janas et al., 2019).
Bioorthogonal Reactions and Labeling in DNA Synthesis
Research into bioorthogonal reactions with DNA has led to the development of 2'-deoxyuridine triphosphates with reactive groups for postsynthetic labeling. These modifications have been successfully applied in oligonucleotide preparation and labeling, highlighting their potential in specific DNA-targeting applications (Merkel et al., 2016).
properties
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN5O12P3/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXCDDWASROAJA-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN5O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994203 | |
| Record name | 9-[2-Deoxy-2-fluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2'-fluoroadenosine triphosphate | |
CAS RN |
73449-07-7 | |
| Record name | 2'-Fluoro-2'-deoxyadenosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073449077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[2-Deoxy-2-fluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



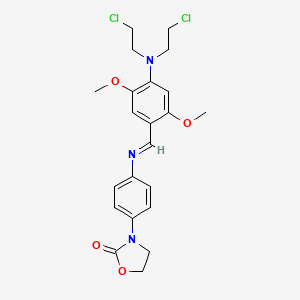
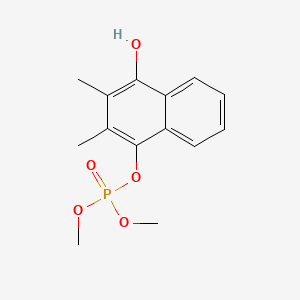
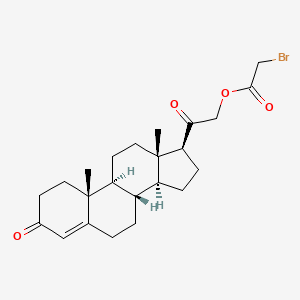
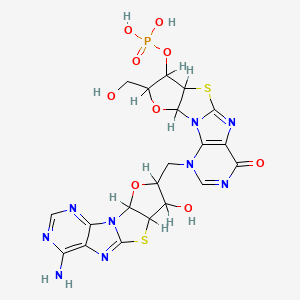
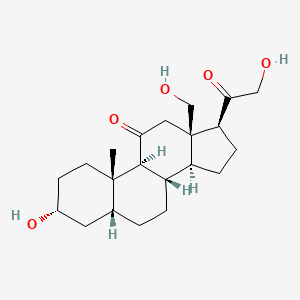
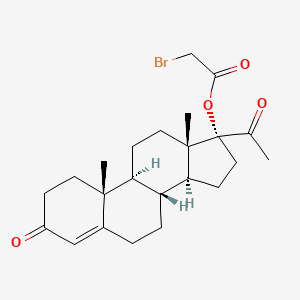
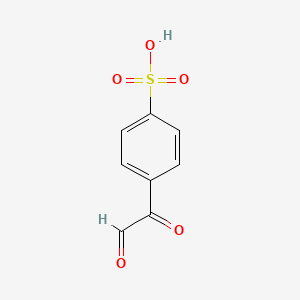
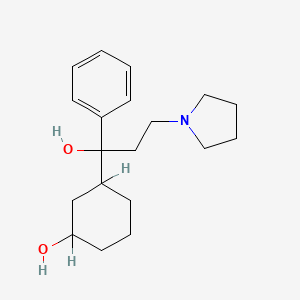
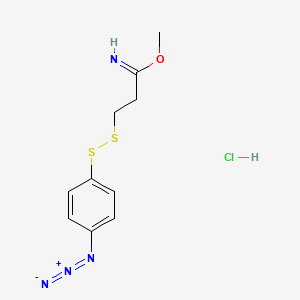
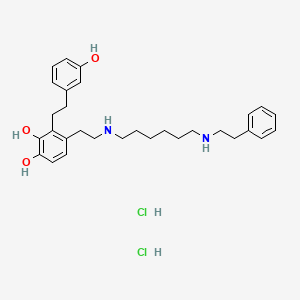
![benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1207601.png)
